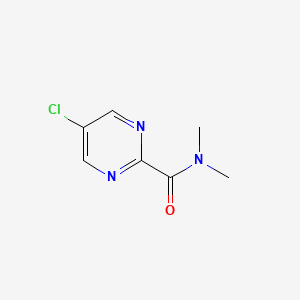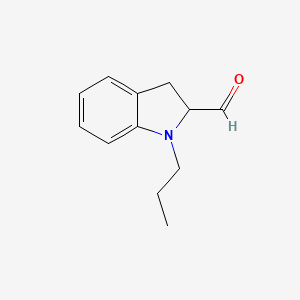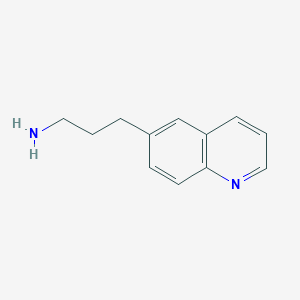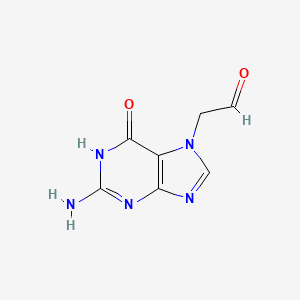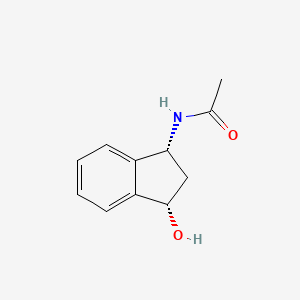
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a hydroxy group and an acetamide group attached to an indane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the stereoselective reduction of a nitrone-alkyne adduct followed by reductive ring opening. One efficient method includes the use of gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine . This process yields a 4-isoxazoline intermediate, which is then converted into the desired compound through stereoselective reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
Applications De Recherche Scientifique
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in inhibiting ceramide trafficking, which is relevant to certain diseases.
Mécanisme D'action
The mechanism by which N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as ceramide transporter proteins. By inhibiting ceramide trafficking, the compound can modulate cellular processes related to lipid metabolism and signaling pathways . This inhibition is achieved through the binding of the compound to the active site of the transporter protein, preventing the transport of ceramide molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,3S)-3-Aminocyclohexyl]acetamide
- tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Uniqueness
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific stereochemistry and the presence of both hydroxy and acetamide functional groups. This unique combination allows it to interact with biological targets in a distinct manner compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-[(1R,3S)-3-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
Clé InChI |
HUPHBKUAYGKKDI-MNOVXSKESA-N |
SMILES isomérique |
CC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)O |
SMILES canonique |
CC(=O)NC1CC(C2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
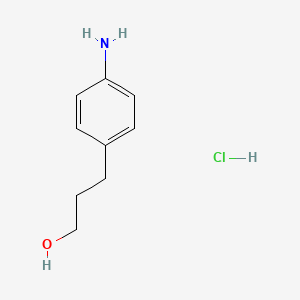


![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)



![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
